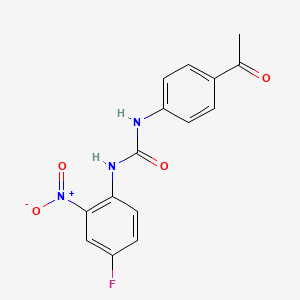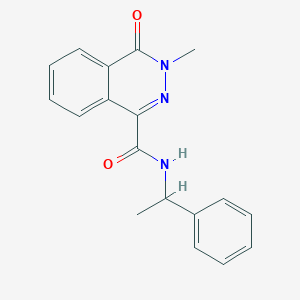
N-(4-acetylphenyl)-N'-(4-fluoro-2-nitrophenyl)urea
Descripción general
Descripción
N-(4-acetylphenyl)-N'-(4-fluoro-2-nitrophenyl)urea, also known as AFNU, is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a urea derivative that has shown promising results in various scientific research applications.
Mecanismo De Acción
The mechanism of action of N-(4-acetylphenyl)-N'-(4-fluoro-2-nitrophenyl)urea involves the inhibition of various enzymes and signaling pathways. N-(4-acetylphenyl)-N'-(4-fluoro-2-nitrophenyl)urea inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition leads to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, leading to the induction of apoptosis in cancer cells. N-(4-acetylphenyl)-N'-(4-fluoro-2-nitrophenyl)urea also inhibits the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. Inhibition of NF-κB leads to the suppression of inflammation.
Biochemical and Physiological Effects
N-(4-acetylphenyl)-N'-(4-fluoro-2-nitrophenyl)urea has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit inflammation, and inhibit the formation of beta-amyloid plaques. N-(4-acetylphenyl)-N'-(4-fluoro-2-nitrophenyl)urea has also been found to have anti-angiogenic properties, which may contribute to its anti-cancer effects. Additionally, N-(4-acetylphenyl)-N'-(4-fluoro-2-nitrophenyl)urea has been found to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(4-acetylphenyl)-N'-(4-fluoro-2-nitrophenyl)urea is its low toxicity, which makes it suitable for in vitro and in vivo experiments. Additionally, N-(4-acetylphenyl)-N'-(4-fluoro-2-nitrophenyl)urea has been found to have good stability and solubility, which makes it easy to handle in the laboratory. However, one of the limitations of N-(4-acetylphenyl)-N'-(4-fluoro-2-nitrophenyl)urea is its limited water solubility, which may affect its bioavailability in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for N-(4-acetylphenyl)-N'-(4-fluoro-2-nitrophenyl)urea.
Direcciones Futuras
There are several future directions for the study of N-(4-acetylphenyl)-N'-(4-fluoro-2-nitrophenyl)urea. One area of research is the development of N-(4-acetylphenyl)-N'-(4-fluoro-2-nitrophenyl)urea analogs with improved properties such as increased water solubility and potency. Additionally, further studies are needed to determine the optimal dosage and administration route for N-(4-acetylphenyl)-N'-(4-fluoro-2-nitrophenyl)urea in vivo. Furthermore, the potential synergistic effects of N-(4-acetylphenyl)-N'-(4-fluoro-2-nitrophenyl)urea with other therapeutic agents should be investigated. Overall, N-(4-acetylphenyl)-N'-(4-fluoro-2-nitrophenyl)urea shows promising results as a therapeutic agent and further studies are needed to fully elucidate its potential applications.
Aplicaciones Científicas De Investigación
N-(4-acetylphenyl)-N'-(4-fluoro-2-nitrophenyl)urea has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and inflammation. N-(4-acetylphenyl)-N'-(4-fluoro-2-nitrophenyl)urea has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(4-acetylphenyl)-N'-(4-fluoro-2-nitrophenyl)urea has been found to inhibit the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
Propiedades
IUPAC Name |
1-(4-acetylphenyl)-3-(4-fluoro-2-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O4/c1-9(20)10-2-5-12(6-3-10)17-15(21)18-13-7-4-11(16)8-14(13)19(22)23/h2-8H,1H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAGGTWELRMUOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetylphenyl)-3-(4-fluoro-2-nitrophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4119966.png)
![[4-(1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-2-methoxyphenoxy]acetonitrile](/img/structure/B4119967.png)

![2-{[4-(2-methoxyphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4119986.png)
![N-[1-(4-ethoxyphenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4119997.png)
![N-1-adamantyl-2-[(4-propylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B4120005.png)
![4-[(4-chlorophenyl)sulfonyl]-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide](/img/structure/B4120012.png)
![2-{[(3,4-dichlorobenzyl)thio]acetyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]hydrazinecarbothioamide](/img/structure/B4120019.png)

![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4120056.png)
![N-(3,4-dimethoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4120059.png)
![4-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethoxy}-N-benzyl-3-chlorobenzenesulfonamide](/img/structure/B4120065.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(4-fluorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B4120075.png)
